(S)-Ethyl 2-acetamido-3-phenylpropanoate
Description
(S)-Ethyl 2-acetamido-3-phenylpropanoate is a chiral ester derivative of N-acetyl-L-phenylalanine, characterized by an ethyl ester group at the carboxylate position. It serves as a key intermediate in organic synthesis, particularly in peptide chemistry and heterocyclic compound preparation. Its stereochemistry (S-configuration) and functional groups (acetamido, phenyl, and ethyl ester) make it structurally distinct, enabling applications in asymmetric synthesis and drug development .
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVZYFDBEPMPNL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877254 | |
| Record name | N-acetyl-L-phenylalanine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-96-8 | |
| Record name | Acetyl-L-phenylalanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylphenylalanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-L-phenylalanine, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-acetyl-3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Ac-Phe-Oet, also known as (S)-Ethyl 2-acetamido-3-phenylpropanoate or N-Acetyl-L-phenylalanine ethyl ester, is primarily targeted by proteases such as chymotrypsin and subtilisin. These enzymes are known to catalyze the hydrolysis of peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The interaction of Ac-Phe-Oet with its targets involves a process known as transesterification. In this process, the protease enzymes catalyze the transfer of an acyl group from Ac-Phe-Oet to an alcohol. This reaction is facilitated by the serine residue in the active site of the enzyme.
Biochemical Pathways
The transesterification of Ac-Phe-Oet by proteases affects the metabolic pathways involving the breakdown and synthesis of proteins. The hydrolysis of Ac-Phe-Oet by chymotrypsin, for instance, is suggested to follow a three-step mechanism. This process influences the overall protein metabolism in the organism.
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability and can easily cross biological membranes.
Result of Action
The transesterification of Ac-Phe-Oet results in the formation of new compounds, altering the biochemical environment within the cell. The exact molecular and cellular effects of this action depend on the specific context and the other molecules involved in the reaction.
Action Environment
The action, efficacy, and stability of Ac-Phe-Oet can be influenced by various environmental factors. For instance, the presence of water can affect the transesterification activity of proteases on Ac-Phe-Oet. Additionally, the pH and temperature of the environment can also impact the activity of the enzymes that interact with Ac-Phe-Oet.
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-phenylalanine ethyl ester has been shown to interact with various enzymes and proteins. For instance, it has been reported to inhibit the phagocytic activity of guinea pig peritoneal macrophages. It has also been used in the transesterification of N-acetyl-L-phenylalanine ethyl ester with 1-propanol, exhibiting high synthetic activity and selectivity.
Cellular Effects
In cellular studies, N-Acetyl-L-phenylalanine ethyl ester has been shown to have significant effects on cellular processes. For example, it has been found to inhibit the ingestive process in phagocytosis, probably more strongly than the digestive process.
Molecular Mechanism
The molecular mechanism of action of N-Acetyl-L-phenylalanine ethyl ester involves its interaction with enzymes and proteins. It has been suggested that it inhibits the ingestive process in phagocytosis, probably more strongly than the digestive process.
Temporal Effects in Laboratory Settings
It has been used in various biochemical reactions, suggesting that it is stable under laboratory conditions.
Biological Activity
(S)-Ethyl 2-acetamido-3-phenylpropanoate, with the chemical formula CHNO, is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an ethyl ester group, an acetamido moiety, and a phenyl group. The presence of these functional groups contributes to its unique biological properties. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 2: Anti-inflammatory Effects
| Cytokine | Treatment Group (µg/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 45 |
| IL-6 | 10 | 50 |
| IL-1β | 10 | 40 |
These findings suggest that the compound may modulate inflammatory responses through the inhibition of signaling pathways associated with cytokine production .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The acetamido group enhances binding affinity to enzymes involved in bacterial metabolism, while the phenyl group may facilitate interactions with cellular receptors involved in inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results, indicating a potential role in treating infections caused by resistant bacteria.
- Case Study on Inflammation : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution properties. Studies suggest that it is metabolized primarily in the liver, with a half-life conducive to maintaining therapeutic levels in systemic circulation .
Scientific Research Applications
Chemical Properties and Structure
(S)-Ethyl 2-acetamido-3-phenylpropanoate has the molecular formula and a molecular weight of approximately 235.29 g/mol. Its structure features an ethyl ester group, an acetamido functional group, and a phenylpropanoate backbone, contributing to its unique biological properties and reactivity. The compound appears as a white solid and is soluble in organic solvents such as ethanol and dichloromethane .
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. Derivatives of this compound have been tested against various mycobacterial strains, showing effectiveness against both drug-sensitive and resistant strains with minimum inhibitory concentration (MIC) values indicating significant potential as therapeutic agents .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation in murine models. Administration of the compound significantly decreased paw swelling and other histological signs of inflammation, suggesting its potential application in treating inflammatory conditions .
Antiparasitic Activity
Recent studies have explored the antiparasitic properties of related compounds, indicating that structural modifications can enhance efficacy against parasites such as Plasmodium. These findings suggest that this compound may also hold promise in this area, although specific data on its direct activity remains limited .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its chiral nature allows for the development of enantiomerically pure compounds through various synthetic pathways. Notably, it can be utilized in the synthesis of novel peptide drugs due to its structural characteristics .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the acetamido group : This is achieved through acylation reactions involving L-phenylalanine derivatives.
- Esterification : The resulting acid is converted into the ethyl ester using standard esterification techniques.
- Purification : The product is purified through recrystallization or chromatography to obtain the desired purity .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : A study evaluated a series of halogenated derivatives based on this compound against various microbial strains. The results showed that certain modifications enhanced antimicrobial activity significantly, paving the way for new drug development .
- Anti-inflammatory Research : In a controlled study on acute inflammation models, administration of this compound resulted in a marked reduction in inflammatory markers, supporting its use in therapeutic formulations for inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Modifications
- Azide and Boc-Protected Analogs : The azide-containing derivative () enables click chemistry applications, such as cycloadditions with alkynes, while the Boc group provides temporary amine protection during peptide elongation. These modifications are absent in the parent compound, limiting its direct use in modular synthesis .
- Free Carboxylate (N-Acetyl-L-phenylalaninate) : Hydrolysis of the ethyl ester yields the carboxylate form, which is water-soluble and used in biochemical studies. This contrasts with the ethyl ester’s role as a lipophilic intermediate .
Stereochemical and Conformational Complexity
The parent compound’s NMR data reveals conformational flexibility due to rotational isomers and mixed enantiomers, as observed in its complex δH and δC signals (e.g., split peaks for NH and CH₃ groups) . In contrast, simpler analogs like the methyl ester or free carboxylate exhibit less conformational diversity, simplifying spectral interpretation .
Preparation Methods
Direct Esterification of N-Acetyl-L-Phenylalanine
The most straightforward method involves esterifying N-acetyl-L-phenylalanine with ethanol under acidic conditions. A patent by describes using thionyl chloride (SOCl₂), concentrated sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) as esterification catalysts. For example, HCl in ethyl acetate was employed to protonate the carboxylic acid group, facilitating nucleophilic attack by ethanol to yield the ethyl ester. This method typically achieves high yields (>80%) but requires careful control of reaction conditions to avoid racemization.
Thermodynamic studies by Tewari et al. quantified the equilibrium constant () for the hydrolysis of N-acetyl-L-phenylalanine ethyl ester in aqueous and organic solvents. At 298.15 K, values ranged from 0.057 (dichloromethane) to 0.20 (aqueous phosphate buffer), emphasizing the reversibility of esterification. To favor ester formation, excess ethanol and dehydrating agents (e.g., molecular sieves) are recommended.
Coupling Agent-Mediated Synthesis
Advanced routes utilize coupling agents to activate the carboxylic acid moiety. A protocol from outlines the use of dithiocarbamate-thioacid chemistry for amide bond formation. While developed for methyl esters, this method adapts to ethyl esters by substituting ethanol for methanol. Key steps include:
-
Activation of N-acetyl-L-phenylalanine with dithiocarbamate.
-
Nucleophilic displacement by ethanol in methanol or dichloromethane.
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Purification via chromatography (30% ethyl acetate in hexanes).
This approach avoids harsh acidic conditions, reducing racemization risks. Yields up to 93% were reported for analogous methyl esters, suggesting comparable efficiency for ethyl variants.
Biocatalytic Enantioselective Hydrolysis
Yeast-Catalyzed Kinetic Resolution
Csuk and Glaenzer demonstrated enantioselective hydrolysis of racemic N-acetyl-fluoro-phenylalanine ethyl esters using lyophilized Saccharomyces cerevisiae. While tested on fluorinated analogs, this method extends to non-fluorinated substrates. The yeast selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-ethyl ester with >90% enantiomeric excess (ee). Key parameters include:
α-Chymotrypsin-Catalyzed Reactions
Tewari et al. explored α-chymotrypsin for hydrolyzing N-acetyl-L-phenylalanine ethyl ester in organic-aqueous biphasic systems. Although primarily a hydrolysis study, reversing the reaction (ester synthesis) is feasible in low-water environments. Using toluene or dichloromethane as solvents and 2-propanol as a hydrogen donor, enantioselectivity >95% ee was achieved for related substrates.
Process Optimization and Purification Strategies
Microwave-Assisted Drying
Pinchukova et al. highlighted microwave irradiation for drying thermally sensitive intermediates. For N-acetylphenylalanine ethyl ester, microwave drying at 150 W reduced processing time by 50% compared to conventional methods, maintaining product stability below 35°C. This technique minimizes degradation during solvent removal.
Racemization Control
Dressen et al. investigated racemization during synthesis, noting that microwave heating in p-xylene with catalytic acetic acid accelerates racemization. To preserve chirality, reactions should avoid temperatures >50°C and prolonged heating. Adding chiral auxiliaries (e.g., binap ligands) during coupling steps further enhances stereochemical fidelity.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | ee (%) | Key Advantage |
|---|---|---|---|---|
| Acid-catalyzed esterification | HCl, ethyl acetate, 25–30°C | 80–85% | 98–99 | Scalability, low cost |
| Coupling agent-mediated | Dithiocarbamate, MeOH, 24 h | 90–93% | >99 | Mild conditions, high purity |
| Yeast-catalyzed resolution | S. cerevisiae, pH 7.0, 30°C | 45–50%* | >90 | Eco-friendly, no racemization |
| α-Chymotrypsin synthesis | Toluene, 2-propanol, 25°C | 70–75% | 95–98 | High enantioselectivity |
*Theoretical maximum yield for kinetic resolution is 50%.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-ethyl 2-acetamido-3-phenylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of N-acetyl-L-phenylalanine using ethanol under acidic catalysis. Optimization involves controlling temperature (60–80°C) and reaction time (4–6 hours). Alternative routes include substitution reactions of ethyl 2-hydroxy-3-phenylpropanoate with acetamide derivatives using thionyl chloride (SOCl₂) as a halogenating agent .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | H₂SO₄ or TsOH |
| Yield | 70–85% |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR (CDCl₃) shows characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and acetamido group (δ 2.0 ppm, singlet).
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band).
- Mass Spectrometry : Molecular ion peak at m/z 265.3 (C₁₃H₁₇NO₃⁺) .
Q. What are the key derivatives of this compound, and how do their reactivities compare?
- Methodological Answer : Common derivatives include:
- Ethyl 3-oxo-3-phenylpropanoate (via oxidation with KMnO₄).
- Ethyl 3-hydroxy-3-phenylpropanol (via LiAlH₄ reduction).
Reactivity differences arise from functional group positioning; e.g., the hydroxyl group in ethyl 2-hydroxy-3-phenylpropanoate is more susceptible to substitution than the acetamido group in the parent compound .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : Use chiral catalysts (e.g., Jacobsen's catalyst) or enzymatic resolution. Validate via:
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.
- Optical Rotation : Compare observed [α] to literature values (e.g., +15.3° for the (S)-enantiomer).
- Circular Dichroism (CD) : Confirm Cotton effects at 220–250 nm .
Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : For example, if NMR signals overlap with impurities:
Purification : Re-crystallize from ethyl acetate/hexane.
2D NMR : Use HSQC or HMBC to assign ambiguous protons.
Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Q. What strategies are employed to study enzyme inhibition by this compound in metabolic pathways?
- Methodological Answer :
Kinetic Assays : Measure IC₅₀ values using Michaelis-Menten kinetics with varying substrate concentrations.
Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., phenylalanine hydroxylase).
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of enzyme-ligand interactions .
Q. How can the steric and electronic effects of substituents on the phenyl ring modulate biological activity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity.
- Compare Hammett σ values to correlate substituent effects with IC₅₀ data.
- Case Study : Meta-substituted derivatives show 30% lower enzyme inhibition than para-substituted analogs due to steric hindrance .
Data Contradiction and Validation
Q. How are conflicting results in reaction yields addressed when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically.
- In-line Analytics : Use ReactIR to monitor reaction progress in real time.
- Scale-down Validation : Replicate small-scale conditions in pilot reactors (e.g., 1 L vs. 10 mL) .
Applications in Drug Development
Q. What role does this compound play in prodrug design?
- Methodological Answer : The ester group enhances lipophilicity for improved membrane permeability. Hydrolysis in vivo releases the active N-acetylphenylalanine moiety, which modulates amino acid metabolism. Validate via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
